![molecular formula C27H40O3 B196315 24R-Calcipotriol CAS No. 112827-99-3](/img/structure/B196315.png)
24R-Calcipotriol
描述
PRI 2202,也称为24R-卡泊三醇,是一种合成的人工卡泊三醇类似物,是维生素D受体样受体的配体。该化合物已被研究其潜在的治疗作用,特别是在癌症治疗方面。 它以其抑制肿瘤细胞生长和增强其他抗癌剂的作用而闻名 .
作用机制
PRI 2202的作用机制涉及其与维生素D受体样受体的相互作用。通过与这些受体结合,PRI 2202可以调节参与细胞分化和增殖的基因表达。这种调节导致抑制肿瘤细胞生长并增强其他抗癌剂的作用。 参与此过程的分子靶点和途径包括维生素D受体途径和控制细胞周期进程和凋亡的下游信号级联 .
生化分析
Biochemical Properties
24R-Calcipotriol interacts with various biomolecules, including enzymes and proteins. It is a ligand of VDR-like receptors . It exhibits antiproliferative activity against human HL-60, HL60/MX2, MCF-7, T47D, SCC-25, and mouse WEHI-3 cancer cell lines .
Cellular Effects
This compound has been shown to regulate cell differentiation and proliferation . It exhibits antiproliferative activity against various cancer cell lines . In the context of psoriasis, it has been shown to have a milder histological synovitis than those treated with vehicle .
Molecular Mechanism
It has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism . The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kidney, and T cells of the immune system .
Temporal Effects in Laboratory Settings
It is known that it should be stored at -20°C, protected from light, and stored under nitrogen due to its instability in solution .
Dosage Effects in Animal Models
In animal models, the antitumor effects of this compound have been evaluated. It was found that the analogs administered alone inhibited tumor growth only slightly, and they were applied in a combined therapy with cytostatics .
Metabolic Pathways
This compound is a synthetic analog of vitamin D, and as such, it is likely involved in similar metabolic pathways. Vitamin D3 undergoes a two-step metabolic activation involving sequential hydroxylations at 25- and 1α-carbons by cytochrome P450-based hydroxylases .
Transport and Distribution
It is known that vitamin D and its analogs can be transported in the blood by the vitamin D-binding protein .
Subcellular Localization
It is known that vitamin D and its analogs can bind to the Vitamin D receptor, which is found in the cells of many different tissues .
准备方法
PRI 2202的合成涉及使用维生素D C-22苯并噻唑基砜和侧链醛。这种收敛策略允许创建高级中间体。 合成路线包括多个步骤,例如形成苯并噻唑基砜中间体,然后将其与醛反应形成所需产物 . PRI 2202的工业生产方法没有得到广泛的文献记载,但合成通常需要精确控制反应条件,以确保最终产物的所需立体化学和纯度 .
化学反应分析
PRI 2202经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所用条件和试剂。 例如,PRI 2202的氧化会导致羟基化衍生物的形成,而还原会导致脱羟基化产物的形成 .
科学研究应用
PRI 2202已被广泛研究其在科学研究中的潜在应用,特别是在化学、生物学、医学和工业领域。在化学中,它被用作研究维生素D类似物作用的参考化合物。在生物学和医学中,PRI 2202已显示出在抑制各种癌细胞系(包括人乳腺癌细胞(MCF-7)和白血病细胞(HL-60))的生长方面的潜力。 它还被研究其增强其他抗癌剂(如顺铂和阿霉素)的作用 .
相似化合物的比较
PRI 2202与其他维生素D类似物相似,如卡泊三醇(PRI 2201)和塔卡西醇(PRI 2191)。 与类似物相比,PRI 2202对某些癌细胞系(如人乳腺癌细胞系MCF-7)的抗增殖活性更强 . 这种独特的特性使PRI 2202成为进一步研究和潜在治疗应用的有价值化合物。 其他类似化合物包括PRI 2205,它是卡泊三醇的几何类似物,以及PRI 2191,它是另一种非对映异构体类似物 .
生物活性
24R-Calcipotriol is a synthetic analog of vitamin D3, primarily known for its application in dermatology, particularly in the treatment of psoriasis. As a potent ligand for the vitamin D receptor (VDR), it modulates various biological processes, including cell proliferation, differentiation, and immune responses. This article delves into the biological activities of this compound, highlighting its therapeutic potential through various studies and findings.
This compound exerts its effects by binding to the VDR, which is expressed in keratinocytes and other skin cells. This interaction regulates gene expression associated with keratinocyte proliferation and differentiation, contributing to the maintenance of skin barrier function. Under conditions such as skin injury or inflammation, the production of calcitriol (the active form of vitamin D) increases, further enhancing VDR-target gene expression involved in wound healing and antimicrobial defense .
Effects on Keratinocytes
Research indicates that this compound significantly influences keratinocyte behavior:
- Proliferation : In normal human keratinocytes (NHK), low concentrations of this compound (up to 1 µM) do not adversely affect cell proliferation. However, higher concentrations (10-100 µM) can be cytotoxic .
- Differentiation : The compound enhances differentiation markers in keratinocytes, promoting a more organized and functional epidermal layer.
- Antimicrobial Activity : Treatment with this compound has been shown to increase the expression of antimicrobial peptides, such as cathelicidin (hCAP18), which are crucial for skin defense against pathogens .
Wound Healing Properties
A notable study highlighted the wound healing capabilities of this compound. In a model using recessive dystrophic epidermolysis bullosa (RDEB) keratinocytes, treatment with this compound improved scratch closure rates by up to two-fold compared to untreated cells. The secretome from treated cells exhibited enhanced antimicrobial properties, suggesting a dual role in promoting healing while providing infection resistance .
Antineoplastic Effects
Emerging evidence suggests that this compound may possess anti-neoplastic properties. In vitro studies demonstrated that it could suppress the clonogenicity and proliferation of tumor cells derived from RDEB patients. This finding opens avenues for exploring its potential in cancer therapies, particularly in skin-related malignancies .
Table 1: Summary of Biological Activities of this compound
Biological Activity | Effect | Concentration Range |
---|---|---|
Keratinocyte Proliferation | No negative impact | Up to 1 µM |
Keratinocyte Differentiation | Enhanced differentiation markers | Low concentrations |
Antimicrobial Activity | Increased hCAP18 expression | Treatment-dependent |
Wound Healing | Improved scratch closure | Low concentrations |
Antineoplastic Activity | Suppression of tumor cell growth | Variable |
Table 2: Concentration-Dependent Effects on hCAP18 Expression
Cell Line | Basal hCAP18 Expression | hCAP18 Expression Post-Treatment (100 nM) |
---|---|---|
RDEB-1 | Low | Significant increase |
RDEB-2 | Very Low | ~150-fold enhancement |
RDEB-3 | Low | Comparable to NHK levels |
NHK | Normal | Baseline levels maintained |
Case Study: Efficacy in RDEB Patients
In a single-patient observation study involving an RDEB patient treated with this compound, significant improvements were noted in wound healing and skin integrity. The patient exhibited enhanced antimicrobial activity alongside reduced inflammation markers post-treatment. This case underscores the potential for repurposing this compound beyond psoriasis treatment into broader dermatological applications.
属性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQQLNNNIPYSNX-CIJZWTHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112827-99-3 | |
Record name | Calcipotriol, 24R- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112827993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5Z)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIPOTRIOL, 24R- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYF37XV46I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the main finding of the research regarding the antitumor effect of 24R-Calcipotriol (PRI-2202) in combination with lower doses of cytostatics?
A1: The research primarily investigated if combining this compound with reduced doses of cytostatics could enhance antitumor activity while minimizing toxicity. While in vitro studies showed a synergistic effect between this compound and low-dose cytostatics, this did not consistently translate to in vivo models. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。